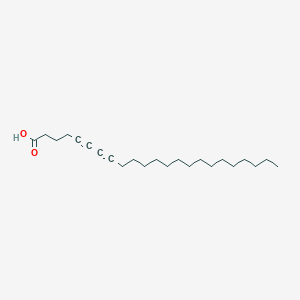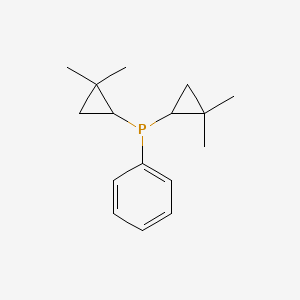
Bis(2,2-dimethylcyclopropyl)-phenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2-dimethylcyclopropyl)phenylphosphine is an organophosphorus compound with the molecular formula C16H23P. It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three organic groups: two 2,2-dimethylcyclopropyl groups and one phenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2-dimethylcyclopropyl)phenylphosphine typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the reaction of dichlorophenylphosphine with 2,2-dimethylcyclopropylmagnesium bromide under anhydrous conditions. The reaction proceeds as follows:
(C6H5)PCl2+2(C5H9)MgBr→(C6H5)P(C5H9)2+2MgBrCl
The product is then purified by distillation under reduced pressure .
Industrial Production Methods
Industrial production methods for Bis(2,2-dimethylcyclopropyl)phenylphosphine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,2-dimethylcyclopropyl)phenylphosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(2,2-dimethylcyclopropyl)phenylphosphine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of Bis(2,2-dimethylcyclopropyl)phenylphosphine involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the complex and facilitating various catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Bis(2,2-dimethylcyclopropyl)phenylphosphine include:
- Dimethylphenylphosphine
- Diphenylphosphine
- Triphenylphosphine
Uniqueness
What sets Bis(2,2-dimethylcyclopropyl)phenylphosphine apart from these similar compounds is the presence of the 2,2-dimethylcyclopropyl groups. These groups impart unique steric and electronic properties to the compound, influencing its reactivity and coordination behavior. This makes it particularly useful in specific catalytic applications where these properties are advantageous .
Propriétés
Numéro CAS |
62337-91-1 |
|---|---|
Formule moléculaire |
C16H23P |
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
bis(2,2-dimethylcyclopropyl)-phenylphosphane |
InChI |
InChI=1S/C16H23P/c1-15(2)10-13(15)17(14-11-16(14,3)4)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3 |
Clé InChI |
KGLWKJSEAWSBMM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1P(C2CC2(C)C)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid](/img/structure/B13813964.png)
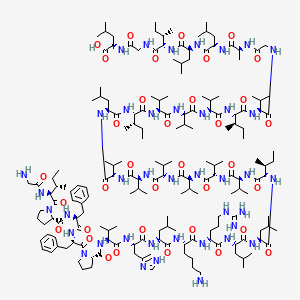
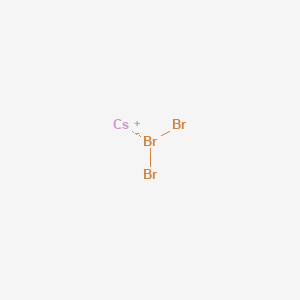



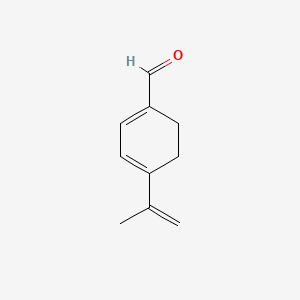

![5-Bromo-2-[[[[4-(hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814014.png)
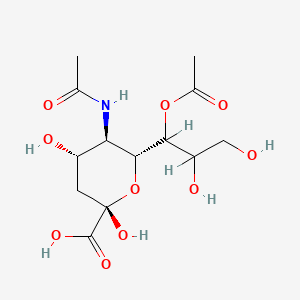
![7-Chloro-2',4,6-trimethoxy-6'-methylspiro[benzofuran-2(3H),1'-cyclohexane]-3,4'-dione](/img/structure/B13814029.png)
![Acetamide,N-methyl-N-[(2R,3R,3aS,4S,6aS)-2,3,3a,6a-tetrahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]-](/img/structure/B13814032.png)
